Product packaging for 3-Chloro-1,2-propanediol-d5(Cat. No.:CAS No. 342611-01-2)

3-Chloro-1,2-propanediol-d5

Cat. No.: B589416
CAS No.: 342611-01-2
M. Wt: 115.568
InChI Key: SSZWWUDQMAHNAQ-UXXIZXEISA-N
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Description

Role of 3-Chloro-1,2-propanediol-d5 as a Reference and Internal Standard in Research Applications

This compound (3-MCPD-d5) is a deuterated form of 3-monochloropropanediol (3-MCPD), a food processing contaminant found in products like refined edible oils, fats, and hydrolyzed vegetable proteins. chiron.nobcp-instruments.comshimadzu.com In analytical chemistry, 3-MCPD-d5 serves a critical function as an internal standard for the accurate quantification of 3-MCPD and its fatty acid esters in various food matrices. csic.escabidigitallibrary.orgmdpi.comekb.eg

An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks in an analysis. Since 3-MCPD-d5 has nearly identical chemical and physical properties to the native 3-MCPD analyte, it experiences similar effects during sample preparation, extraction, derivatization, and analysis. mdpi.com Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. Analytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), can differentiate between the analyte and the deuterated standard based on their mass difference. fsc.go.jpmdpi.comgcms.cz By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can achieve precise and accurate quantification, correcting for variations in sample handling and instrument response. ekb.eggcms.cz

The use of 3-MCPD-d5 is a cornerstone of many official and validated analytical methods for monitoring food contaminants. For instance, indirect methods for determining total 3-MCPD esters involve a hydrolysis or transesterification step to release free 3-MCPD, followed by derivatization and GC-MS analysis. bcp-instruments.commdpi.comekb.eg In these multi-step procedures, adding 3-MCPD-d5 at the beginning of the process is essential for reliable results. mdpi.comekb.eg Collaborative studies have demonstrated that methods incorporating a deuterated internal standard like 3-MCPD-d5 are satisfactory for quantifying 3-MCPD at low levels (≥0.010 mg/kg) in a wide range of foods, including soy sauce, bread crumbs, salami, and soup powder. researchgate.netscispace.com

Research findings have highlighted the prevalence of 3-MCPD in various edible oils, with quantification made reliable through the use of 3-MCPD-d5. Studies have reported different levels of contamination across various types of oils, underscoring the importance of accurate monitoring for food safety assessments.

Table 2: Reported Levels of 3-MCPD in Various Edible Oils Determined Using Methods with 3-MCPD-d5 Internal Standard

Edible Oil TypeReported Concentration Range of 3-MCPD (µg/kg)Reference
Palm Oil5634.1 ekb.egmedwinpublishers.com
Palm Olein5576.8 ekb.egmedwinpublishers.com
Corn Oil50 - 2447 csic.esekb.egmedwinpublishers.com
Sunflower Oil1817.3 ekb.egmedwinpublishers.com
Soybean Oil1486.1 ekb.egmedwinpublishers.com
Hazelnut Oil60 - 2120 csic.es
Riviera Olive Oils160 - 1690 csic.es
Olive Pomace Oil572.5 ekb.egmedwinpublishers.com
Extra Virgin Olive Oil93.1 ekb.egmedwinpublishers.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7ClO2 B589416 3-Chloro-1,2-propanediol-d5 CAS No. 342611-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZWWUDQMAHNAQ-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745792
Record name 3-Chloro(~2~H_5_)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342611-01-2
Record name 3-Chloro(~2~H_5_)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 342611-01-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis and Isotopic Labeling Methodologies for 3 Chloro 1,2 Propanediol D5

Strategies for Deuteration of 3-Chloro-1,2-propanediol (B139630)

The primary strategy for producing 3-Chloro-1,2-propanediol-d5 is through the deuteration of 3-chloro-1,2-propanediol. This process is often achieved via catalytic hydrogen-deuterium exchange reactions. These reactions necessitate a deuterium (B1214612) source, such as deuterium gas (D2) or deuterated solvents, along with a suitable catalyst to promote the exchange of hydrogen atoms with deuterium atoms.

Another approach involves the esterification of oleic acid with 3-chloro-1,2-propanediol, followed by deuterium labeling. This method can be optimized using enzymatic or chemical catalysts. The specific deuteration pattern in this compound involves the substitution of all non-hydroxyl hydrogen atoms with deuterium. This results in deuterium atoms being located at the first, second, and third carbon positions of the propanediol (B1597323) structure, while the hydroxyl groups at carbons 1 and 2 and the chlorine at carbon 3 remain. This pentadeuterated pattern ensures a significant mass differentiation from the unlabeled compound, which is essential for its use in analytical applications.

Precursors and Reaction Pathways for Deuterated Analogs

The synthesis of this compound relies on specific precursors and reaction pathways to achieve the desired isotopic labeling.

Key precursors for the non-deuterated 3-MCPD, and by extension its deuterated analog, include:

Glycerol : Reacts with hydrochloric acid or other chloride sources, particularly under heat. derpharmachemica.comnih.govresearchgate.net

Epichlorohydrin (B41342) : Can be hydrolyzed to form 3-MCPD. google.comgoogle.com

Allyl alcohol : Reaction with chlorine and water can produce monochlorohydrins. nih.gov

The formation of 3-MCPD, which is then deuterated, often occurs during the acid hydrolysis of vegetable proteins, a process used to create flavoring agents. derpharmachemica.comresearchgate.netunito.it In this process, hydrochloric acid reacts with residual lipids. unito.it The reaction can proceed through direct nucleophilic substitution by chloride ions or via the opening of cyclic acyloxonium ion intermediates of diacylglycerols. derpharmachemica.com

For the synthesis of the deuterated analog, a common pathway involves starting with unlabeled 3-chloro-1,2-propanediol and subjecting it to a deuteration process. Another method utilizes chloropropene, which is first converted to epichlorohydrin and then hydrolyzed to produce 3-chloro-1,2-propanediol. google.com To create the d5 variant, deuterated reagents would be incorporated in this pathway.

A stereospecific synthesis for the S-enantiomer of 3-chloro-1,2-propanediol has been developed using chlorodeoxy-D-saccharide derivatives of known stereochemistry. google.com This multi-step process involves glycol fission, reduction of the resulting aldehyde, and mild acid hydrolysis. google.com

Purification and Characterization of Isotopic Purity

Following synthesis, the purification and characterization of this compound are critical to ensure its suitability as an internal standard.

Purification Techniques:

Reduced Pressure Distillation : This method is frequently used to remove volatile impurities such as water and any remaining precursors like epichlorohydrin. google.comgoogle.com

Chromatography : Column chromatography, for instance using silica (B1680970) gel, can be employed to separate the final product from by-products. google.com

Washing : The reaction mixture may be washed, for example with chloropropene, to remove certain impurities before distillation. google.com

Characterization and Isotopic Purity: The isotopic purity of this compound is a key parameter, with commercial preparations typically exceeding 98% deuterium incorporation. sigmaaldrich.com This high level of purity is essential for accurate quantification in mass spectrometric analyses.

Key characterization data for this compound is summarized in the table below:

PropertyValueSource
Molecular Formula C3H2D5ClO2 usbio.net
Molecular Weight 115.57 sigmaaldrich.comisotope.com
Isotopic Purity 98 atom % D sigmaaldrich.comsigmaaldrich.com
Assay 97% (CP) sigmaaldrich.comsigmaaldrich.com
Appearance Colorless liquid honeywell.com
Boiling Point 216-219 °C sigmaaldrich.comsigmaaldrich.com
Density 1.381 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
Mass Shift M+5 sigmaaldrich.comsigmaaldrich.com
CAS Number 342611-01-2 usbio.net

The structure of the labeled compound is confirmed using analytical techniques that can differentiate it from its non-deuterated counterpart. The linear formula is often represented as ClCD2CD(OH)CD2OH. sigmaaldrich.com The comprehensive deuteration ensures a distinct mass spectrometric fragmentation pattern, which is fundamental for its application in isotope dilution analysis. nih.gov

Advanced Analytical Methodologies Employing 3 Chloro 1,2 Propanediol D5

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry coupled with chromatographic separation is the cornerstone for the sensitive and selective detection of 3-MCPD. The incorporation of 3-MCPD-d5 as an internal standard is a common practice across these techniques to enhance the reliability of the results.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications with Isotopic Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted technique for the analysis of 3-MCPD in various food matrices. nih.goveuropa.eu In this method, the volatile derivatives of 3-MCPD and the internal standard, 3-MCPD-d5, are separated on a GC column before being detected by a mass spectrometer. restek.comcoresta.org The use of 3-MCPD-d5 is crucial for achieving accurate quantification by correcting for any variability throughout the analytical process. sigmaaldrich.com

The quantification is typically performed in the selected ion monitoring (SIM) mode, where specific ions characteristic of the derivatized 3-MCPD and 3-MCPD-d5 are monitored. europa.eunih.gov For instance, after derivatization with phenylboronic acid (PBA), the resulting derivatives of 3-MCPD and 3-MCPD-d5 can be monitored at specific mass-to-charge ratios (m/z) to ensure accurate measurement. fssai.gov.in This isotopic dilution approach significantly improves the precision and accuracy of the analysis. europa.eu

Table 1: Selected Ions for GC-MS Analysis of 3-MCPD and 3-MCPD-d5 Derivatives

Compound Derivatizing Agent Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
3-MCPD Phenylboronic Acid (PBA) 147 196, 198
3-MCPD-d5 Phenylboronic Acid (PBA) 150 201, 203
3-MCPD Heptafluorobutyrylimidazole (HFBI) 253 275, 289, 291, 453
3-MCPD-d5 Heptafluorobutyrylimidazole (HFBI) 257 278, 294, 456
3-MCPD N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) 239 101, 116, 147
3-MCPD-d5 N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) 244 104, 119, 147

This table is a compilation of data from multiple sources and is intended for informational purposes. nih.govfssai.gov.inthermofisher.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Selectivity and Sensitivity

For matrices that are more complex and for instances where lower detection limits are necessary, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is the preferred method. ekb.egresearchgate.net This technique offers superior selectivity and sensitivity compared to single quadrupole GC-MS. restek.comekb.eg By employing 3-MCPD-d5 as an internal standard, GC-MS/MS analysis provides highly precise and accurate results for 3-MCPD quantification in various edible oils and infant formula. ekb.egresearchgate.netnifc.gov.vn

In GC-MS/MS, a specific precursor ion of the derivatized analyte is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and matrix interference. europa.eu For the PBA derivative of 3-MCPD, the transition of m/z 196 to 147 is often monitored, while for the 3-MCPD-d5 derivative, the transition is m/z 201 to 150. europa.eu This high degree of specificity allows for reliable quantification even at very low concentrations. restek.com

Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Tandem Triple Quadrupole Mass Spectrometry (UHPLC-ESI-MS/MS)

A sensitive and selective ultra-high performance liquid chromatography-electrospray ionization-tandem triple quadrupole mass spectrometry (UHPLC-ESI-MS/MS) method has been developed for the quantification of 3-MCPD. tandfonline.com This method also utilizes 3-MCPD-d5 as an internal standard to ensure precise and accurate results. nih.gov The separation is achieved on a HILIC column, and detection is performed in dynamic multiple reaction monitoring (dMRM) mode in negative ion mode. tandfonline.comnih.gov This technique has demonstrated high sensitivity with low limits of detection (LOD) and quantification (LOQ). tandfonline.comnih.gov

Sample Preparation and Derivatization Techniques

Effective sample preparation is critical for the accurate analysis of 3-MCPD. This process typically involves extracting the analyte from the food matrix and then converting it into a more volatile form through derivatization, making it suitable for GC-based analysis.

Extraction Methodologies (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction, Pressurized Liquid Extraction)

Various extraction techniques are employed to isolate 3-MCPD and its esters from diverse food samples. Liquid-liquid extraction (LLE) is a common method used for a range of food products. nih.gov For fat-containing matrices, a defatting step is often necessary. nih.gov

Solid-phase extraction (SPE) is another widely used technique for sample cleanup and concentration. researchgate.net It can effectively remove interfering substances from the sample extract. One study optimized an SPE method using an (n-propyl)ethylenediamine (PSA) column to eliminate excess derivatizing agent, which can interfere with GC-MS analysis. researchgate.net

Pressurized liquid extraction (PLE) has also been utilized for the extraction of 3-MCPD esters from food matrices. europa.eu This technique uses elevated temperatures and pressures to achieve rapid and efficient extraction.

Derivatization Reagents and Reaction Kinetics (e.g., Phenylboronic Acid, Heptafluorobutyrylimidazole, Acetone)

Derivatization is a crucial step in the analysis of 3-MCPD by GC-MS, as it increases the volatility and thermal stability of the analyte. Several reagents are commonly used for this purpose.

Phenylboronic Acid (PBA) is a highly selective derivatizing reagent that reacts with the diol group of 3-MCPD to form a stable cyclic boronate ester. nih.govresearchgate.netchiron.no This derivative is suitable for GC/MS analysis and allows for extraction with non-polar solvents. researchgate.net The derivatization reaction with PBA is relatively fast and can be performed in both aqueous and organic phases. nih.goveuropa.eu

Heptafluorobutyrylimidazole (HFBI) is another common derivatizing agent. nih.govchiron.no It reacts with the hydroxyl groups of 3-MCPD to form a di-heptafluorobutyryl derivative. This method offers high specificity, especially when using mass spectrometric detection at higher mass fragments. nih.gov However, methods employing HFBI may require a more rigorous purification step. researchgate.net

Acetone can also be used for derivatization, reacting with the diol of 3-MCPD. nih.govchiron.no

Table 2: Common Derivatization Reagents for 3-MCPD Analysis

Derivatization Reagent Chemical Name Resulting Derivative Key Features
Phenylboronic Acid Phenylboronic Acid 4-chloromethyl-2-phenyl-1,3,2-dioxaborolane High selectivity, fast reaction, suitable for GC-MS analysis. nih.govresearchgate.net
Heptafluorobutyrylimidazole 1-(Heptafluorobutanoyl)imidazole Di-heptafluorobutyryl ester High specificity, good for mass spectrometric detection at higher mass fragments. nih.gov
Acetone Propan-2-one Isopropylidene derivative Reacts with diols. nih.govchiron.no

This table provides a summary of commonly used derivatization reagents for 3-MCPD.

Optimization of Sample Preparation for Complex Matrices

The accurate quantification of 3-MCPD and its esters is heavily reliant on robust sample preparation, a step that is often complicated by the diverse and complex nature of food matrices. Current analytical methods for determining 3-MCPD still require improvements in sample preparation. ekb.eg Methods that depend on liquid extraction are often targeted for replacement with more efficient and environmentally friendly techniques. ekb.eg The widely used methods developed by organizations like the German Society for Fat Science (DGF) can be time-consuming and require large volumes of solvents. ekb.eg The goal is to develop methods that are as simple and inexpensive as possible for routine use in industrial laboratories analyzing complex foodstuffs. ekb.eg

Optimization strategies focus on both the extraction of the analyte and the cleanup of the sample to remove interfering compounds.

Accelerated Solvent Extraction (ASE): A collaborative study on 3- and 2-MCPD fatty esters utilized an extraction step based on accelerated solvent extraction (ASE), also known as pressurized liquid extraction (PLE). This method employed a solvent mixture of petroleum ether/iso-hexane/acetone and demonstrated very good repeatability within laboratories and sufficient reproducibility between laboratories for various matrices. europa.eu In comparison, traditional Soxhlet extraction was found to be less reproducible, likely due to procedural variations among labs. europa.eu

Dispersed Matrix Solid-Phase Supported Liquid-Liquid Extraction (DMSP-SLE): To manage impurities in complex samples like edible oils, a dispersed matrix solid-phase supported liquid-liquid extraction (DMSP-SLE) system has been developed. researchgate.net This technique is designed to effectively remove interfering substances prior to analysis. researchgate.net

Solid-Phase Extraction (SPE): For the analysis of processed foods, a two-step solid-phase extraction (SPE) using silica (B1680970) and C18 cartridges has been employed to purify lipid extracts before analysis by liquid chromatography-mass spectrometry (LC-MS/MS). cabidigitallibrary.org

Large Volume Injection (LVI): The use of Large Volume Injection (LVI) coupled with comprehensive two-dimensional gas chromatography (GCxGC) can simplify sample preparation by eliminating concentration steps like solvent evaporation. glsciences.eu This approach allows for the injection of larger sample extract volumes (e.g., 25 µL versus a standard 1 µL), which can compensate for lower extraction recoveries and reduce the need for steps like salting out that may introduce analytical artifacts. glsciences.eu

Method Validation and Quality Assurance in Quantitative Analysis

The use of 3-Chloro-1,2-propanediol-d5 as an internal standard is a cornerstone of method validation and quality assurance in the quantitative analysis of 3-MCPD and its esters. It allows for the correction of analyte loss during sample preparation and instrumental analysis, ensuring the reliability of the data.

Interlaboratory Collaborative Studies and Proficiency Testing

Interlaboratory collaborative studies and proficiency tests (PTs) are essential for validating analytical methods and assessing the competence of laboratories. These studies, often organized by regulatory and scientific bodies, demonstrate a method's robustness and the comparability of results across different labs.

Several key studies have been conducted:

The Institute for Reference Materials and Measurements (IRMM) of the European Commission's Joint Research Centre (JRC) organized a proficiency test to evaluate the capabilities of European laboratories in determining 3-MCPD esters in edible oils. researchgate.neteuropa.eueuropa.eu This study involved 41 laboratories from 11 EU Member States, Switzerland, and Macedonia. europa.eueuropa.eu The performance was evaluated using z-scores, with 56% of laboratories performing satisfactorily for a contaminated palm oil sample and 85% for a spiked extra virgin olive oil sample. researchgate.neteuropa.eu

A collaborative study involving 12 laboratories from Europe, Japan, and the United States was conducted to validate a method for determining 3-MCPD in a wide range of food ingredients. scispace.com The study used a prescribed procedure with 3-MCPD-d5 as the internal standard and demonstrated the method's satisfactory validation for quantifying 3-MCPD at levels of 0.010 mg/kg and higher. scispace.com

The German Federal Institute for Risk Assessment (BfR) organized a collaborative study with 40 participating laboratories to provide a validated method for determining 3-MCPD fatty acid esters in edible fats and oils. bund.de

The European Union Reference Laboratory (EURL) for Polycyclic Aromatic Hydrocarbons also organizes proficiency tests for the determination of MCPD esters and glycidyl (B131873) esters in fatty foods, involving National Reference Laboratories (NRLs) and Official Control Laboratories (OCLs) of EU Member States. europa.eu

Table 1: Summary of Selected Interlaboratory Studies for 3-MCPD Analysis

Organizing BodyNumber of LabsAnalytesMatricesKey FindingReference
JRC-IRMM413-MCPD estersEdible Oils (Palm, Olive)Satisfactory performance was 56% for palm oil and 85% for spiked olive oil; highlighted potential for positive bias with certain procedures. researchgate.neteuropa.eueuropa.eu
AOAC INTERNATIONAL123-MCPDAcid-HVP, Malt Extract, Bread Crumbs, Salami, Cheese, Soup PowderMethod validated for quantifying 3-MCPD ≥0.010 mg/kg with HORRAT values <1 for most matrices. scispace.com
German Federal Institute for Risk Assessment (BfR)403-MCPD fatty acid estersEdible Fats and OilsValidated a specific BfR method as producing reproducible results for the detection of 3-MCPD fatty acid esters. bund.de
UNI (Italian Standardization Body)MultipleGE/2,3-MCPDVegetable OilsInitial study allowed free choice of method; a repeat study mandated AOCS Cd 29b-13 for better comparability. innovhub-ssi.it

Assessment of Repeatability, Reproducibility, and Limits of Detection/Quantification

The performance of analytical methods employing this compound is rigorously assessed through parameters like repeatability, reproducibility, and detection/quantification limits.

Repeatability (RSDr) and Reproducibility (RSDR): These precision measures indicate the variation within a single laboratory and between different laboratories, respectively.

In a collaborative study on various foods, repeatability ranged from 0.005 to 0.013 mg/kg, and reproducibility from 0.010 to 0.027 mg/kg. scispace.com

Another study found RSDr values ranging from 1.3% to 21% and RSDR values from 6.5% to 49.0%. europa.eu For analyte levels above 100 µg/kg, excellent precision was achieved. europa.eu

An indirect method using acidic transesterification showed good reproducibility with RSD values between 4.18% and 5.63% for spiked concentrations from 0.25 to 6.0 mg/kg. analis.com.my

Limits of Detection (LOD) and Quantification (LOQ): These parameters define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The use of sensitive instrumentation like gas chromatography-mass spectrometry (GC-MS) allows for low detection limits.

Values vary depending on the method and matrix. One GC-MS method reported an LOD of 0.6 µg/kg and an LOQ of 2.0 µg/kg for 3-MCPD in food. nih.gov

A collaborative study estimated the LOD to be 0.005 mg/kg and the LOQ to be approximately 0.01 mg/kg. scispace.comagriculturejournals.cz

Another study determined the LOD and LOQ to be 0.11 mg/kg and 0.14 mg/kg, respectively. analis.com.my

Table 2: Performance Characteristics of Analytical Methods Using 3-MCPD-d5

ParameterValueMatrix/MethodReference
Repeatability (RSDr)1.3% - 21%Fats and Oils (Collaborative Study) europa.eu
Reproducibility (RSDR)6.5% - 49.0%Fats and Oils (Collaborative Study) europa.eu
Within-lab Reproducibility (RSD)4.18% - 5.63%Edible Plant Oils (Acidic Transesterification) analis.com.my
LOD0.6 µg/kgFood (GC-MS) nih.gov
LOQ2.0 µg/kgFood (GC-MS) nih.gov
LOD0.005 mg/kgVarious Foods (Collaborative Study) scispace.com
LOQ0.01 mg/kgVarious Foods (Collaborative Study) scispace.comagriculturejournals.cz
LOD0.11 mg/kgEdible Plant Oils (GC-MS) analis.com.my
LOQ0.14 mg/kgEdible Plant Oils (GC-MS) analis.com.my

Strategies for Minimizing Analytical Artifacts (e.g., Chloride Ion Influence during Sample Preparation)

A significant challenge in 3-MCPD analysis is the potential for artifact formation during sample preparation, where the analyte can be unintentionally formed or destroyed. The presence of chloride ions is a primary concern.

Influence of Chloride: Studies have shown that the presence of chloride ions, for instance from added sodium chloride (NaCl) during the salting-out step, can lead to the formation of 3-MCPD esters during sample preparation. glsciences.eu This artifactual formation results in an overestimation of the actual contaminant level. glsciences.eu One investigation concluded it is better to avoid using NaCl during sample preparation to maintain method precision, even if it leads to some loss in sensitivity. glsciences.eu

Method-Induced Artifacts: Certain indirect analytical methods have been shown to both destroy and reform 3-MCPD during the analysis, leading to inconsistent results, particularly when salting-out conditions are varied. nih.gov This highlights the critical need to carefully control reaction conditions.

Direct vs. Indirect Methods: Direct analytical methods, which measure the intact 3-MCPD esters without a hydrolysis step, are considered less likely to form analytical artifacts during sample workup compared to indirect methods. cabidigitallibrary.orgfediol.eu

Mitigation during Processing: Research has also focused on mitigating the formation of 3-MCPD esters during food processing itself. Washing crude palm oil with water can remove water-soluble chlorides, reducing the precursors for 3-MCPD ester formation by 20-30%. acs.orgftb.com.hr The use of anhydrous ethanol (B145695) as a stripping agent during deodorization has also been shown to reduce 3-MCPD ester levels by trapping the hydrochloric acid formed during the process. acs.orgacs.org

Automation and High-Throughput Analytical Systems for 3-MCPD-d5 Based Analysis

To meet the demands of routine quality control and regulatory monitoring, there is a growing trend towards automating the analytical workflow for 3-MCPD and its esters. Automation enhances sample throughput, improves reproducibility, and reduces the potential for human error. researchgate.netlaballiance.com.my

Automated systems typically integrate sample preparation steps—such as hydrolysis, extraction, and derivatization—with subsequent GC-MS analysis. laballiance.com.my

Streamlined Workflow: Systems using a multipurpose sampler can fully automate methods based on official protocols like AOCS Cd 29a-13. laballiance.com.my The process involves automated addition of reagents, including the this compound internal standard, followed by shaking, incubation, and extraction, before the final extract is injected into the GC-MS. laballiance.com.my

Reduced Analysis Time: Automation can significantly shorten analysis times. researchgate.net One developed automated indirect method reduced the total analysis time to less than 5 hours for a series of four samples, a significant improvement over manual methods that can take over 16 hours. researchgate.net Smart programming of autosamplers can further reduce reagent waste and decrease the time per sample to under 40 minutes. researchgate.net

Improved Precision and Safety: By minimizing manual handling, automation reduces the chances for error and variance between technicians. researchgate.net This leads to more precise and reproducible results and makes the methods suitable for integration into operational quality control services without the need for highly specialized analysts. researchgate.netd-nb.info Furthermore, it reduces operator exposure to potentially hazardous reagents.

The development of these automated systems, coupled with optimized GC-MS methods, is crucial for enabling faster and more efficient monitoring of 3-MCPD contaminants in the food supply chain. laballiance.com.myrestek.com

Research Applications of 3 Chloro 1,2 Propanediol D5 in Understanding 3 Mcpd Chemistry and Biology

Elucidation of 3-MCPD Formation Mechanisms in Processed Materials

3-MCPD-d5 is pivotal in studies that trace the formation pathways of 3-MCPD during food processing.

The formation of 3-MCPD esters in edible oils is a significant concern, particularly during the high-temperature deodorization step of refining. nih.govmdpi.comrestek.com Research indicates that temperatures exceeding 180°C can trigger the formation of these esters. mdpi.com Specifically, deodorization processes operating between 220°C and 260°C are major contributors. nih.govmdpi.com Isotope dilution gas chromatography-mass spectrometry (GC-MS) methods, which employ 3-MCPD-d5 as an internal standard, are essential for accurately quantifying the levels of 3-MCPD formed under these conditions. ekb.egnih.gov

Studies have shown that the presence of chloride ions, often from sources like sodium chloride (NaCl), significantly enhances the formation of 3-MCPD esters. nih.govacs.org The interaction between lipids, particularly acylglycerols, and chloride is a key factor. ekb.egnih.gov For instance, diacylglycerols (DAGs) are considered important precursors to 3-MCPD esters. nih.gov The use of labeled compounds like 3-MCPD-d5 and its esters allows researchers to trace the reaction pathways and understand how different precursors and processing conditions influence the final concentration of the contaminant. researchgate.netfsc.go.jp

Processing FactorObservationCitation
Temperature Formation of 3-MCPD esters increases significantly at temperatures above 180°C, with deodorization (220-260°C) being a critical step. nih.govmdpi.com
Chloride Ions The presence of chloride ions, such as from NaCl, promotes the formation of 3-MCPD esters. nih.govacs.org
Precursors Acylglycerols, particularly diacylglycerols (DAGs), are key precursors in the formation of 3-MCPD esters. ekb.egnih.gov
Analytical Method Isotope dilution GC-MS using 3-MCPD-d5 is a standard method for accurate quantification. ekb.egnih.gov

3-MCPD is not limited to oils and fats; it is also found in a variety of other processed foods. Acid-hydrolyzed vegetable protein (acid-HVP), a common flavoring agent, is a well-known source of 3-MCPD. nih.govcfs.gov.hkum.edu.my The manufacturing process of acid-HVP, which involves heating vegetable proteins with hydrochloric acid, creates conditions ripe for 3-MCPD formation. nih.govum.edu.my

Other food matrices where 3-MCPD has been detected include bread, coffee, and soy sauce. mdpi.comcfs.gov.hkresearchgate.net In these products, the precursors can be more complex and varied. The use of labeled internal standards like 3-MCPD-d5 is crucial for accurately determining the levels of 3-MCPD and its esters in these complex food systems. researchgate.net For instance, in bakery products, both free 3-MCPD and its esters have been quantified using methods that rely on these standards. researchgate.net Research has also explored the formation of 3-MCPD in meat products due to processing methods like frying and grilling. tums.ac.ir

In Vitro and In Vivo Metabolic and Biotransformation Studies of 3-MCPD and its Esters

Understanding how 3-MCPD and its esters are processed within biological systems is key to assessing their potential health risks. 3-MCPD-d5 plays a vital role in these metabolic and biotransformation studies.

Once ingested, 3-MCPD esters can be hydrolyzed by enzymes in the digestive system, releasing free 3-MCPD. nih.govresearchgate.net Studies using lipases, such as those from Candida antarctica, have demonstrated the enzymatic conversion of 3-MCPD esters to free 3-MCPD. cfs.gov.hkresearchgate.net The rate of hydrolysis can differ between monoesters and diesters, with monoesters often being hydrolyzed more rapidly. researchgate.net In vitro models simulating gut conditions have shown that pancreatic lipases can cleave the ester bonds, leading to the release of 3-MCPD. researchgate.net The use of isotopically labeled 3-MCPD esters as internal standards allows for precise measurement of the released 3-MCPD. researchgate.net

Enzyme/SystemSubstrateFindingCitation
Candida antarctica Lipase A3-MCPD-1-monooleic-esterConverted to free 3-MCPD in a biphasic system. researchgate.net
Intestinal Lipase (in vitro model)3-MCPD monoestersHydrolyzed to yield over 95% free 3-MCPD in approximately 1 minute. researchgate.net
Intestinal Lipase (in vitro model)3-MCPD diestersSlower release of 3-MCPD, reaching about 95% after 90 minutes. researchgate.net

The Caco-2 cell line, which differentiates into cells resembling human intestinal enterocytes, is a widely used in vitro model for studying intestinal absorption. nih.govcabidigitallibrary.org Research using this model has provided insights into how 3-MCPD and its esters are absorbed. nih.govresearchgate.net Studies have shown that free 3-MCPD can pass through a Caco-2 cell monolayer via paracellular diffusion. nih.gov In contrast, 3-MCPD monoesters were found to be hydrolyzed in the presence of Caco-2 cells, while a diester appeared to be absorbed and metabolized by the cells. nih.gov Another study using Caco-2 cells found that free 3-MCPD is highly diffusible and readily absorbed. researchgate.net The quantification of 3-MCPD in these cellular models often relies on methods that use 3-MCPD-d5.

Microorganisms can also play a role in the transformation of 3-MCPD. The yeast Saccharomyces cerevisiae has been shown to biodegrade 3-MCPD. acs.org In one study, S. cerevisiae was able to convert up to 68% of racemic 3-MCPD after 48 hours under specific conditions. acs.org The quantification of 3-MCPD in these biotransformation assays was performed using a stable isotope internal standard method with deuterium-labeled 3-MCPD-d5. acs.org This research highlights a potential for microbial-based strategies in mitigating 3-MCPD levels. The use of isotopic labeling, such as with 13C, is also a powerful tool for screening and understanding transporter functions in S. cerevisiae. nih.gov

Isotopic Tracing for Metabolite Identification and Kinetic Studies

The use of 3-Chloro-1,2-propanediol-d5 (3-MCPD-d5) as an internal standard is crucial for the accurate quantification of 3-MCPD in complex matrices. Its distinct mass signature allows it to be differentiated from the naturally occurring analyte, enabling precise measurements in metabolic and kinetic studies.

In metabolic research, 3-MCPD-d5 is employed as a tracer to elucidate the biochemical pathways of 3-MCPD within biological systems. When introduced into in vitro or in vivo models, the deuterated compound follows the same metabolic routes as the non-deuterated form. This allows researchers to track its absorption, distribution, metabolism, and excretion. cabidigitallibrary.org Studies have postulated that 3-MCPD metabolism proceeds via β-chlorolactic acid, and the use of labeled compounds helps in identifying and quantifying such metabolites. nih.gov However, research has also indicated that some current in vitro models may not be fully suitable for studying 3-MCPD metabolism, as absorption and metabolic conversion were observed to be minor. nih.gov

Kinetic studies also benefit significantly from the use of 3-MCPD-d5. By monitoring the rate of disappearance of the labeled standard and the appearance of its metabolites over time, scientists can determine the kinetics of metabolic processes. This information is vital for understanding how the body processes 3-MCPD and for assessing potential risks associated with its exposure. Model systems have been developed to study the kinetics of formation and decomposition of 3-MCPD esters, using deuterium-labeled analogues as internal standards to ensure the accuracy of the measurements. food.gov.uk

Biomonitoring and Exposure Assessment Studies

Accurate assessment of human exposure to 3-MCPD and its esters is a critical aspect of public health protection. 3-MCPD-d5 plays a central role in the analytical methods developed for this purpose.

Application in Dietary Exposure Assessment of 3-MCPD and its Esters

Dietary intake is the primary route of human exposure to 3-MCPD and its fatty acid esters. These contaminants are found in a variety of processed foods, particularly refined vegetable oils and products containing them. mdpi.comderpharmachemica.com To accurately estimate dietary exposure, robust analytical methods are required to measure the levels of these contaminants in foodstuffs.

3-MCPD-d5 is widely used as an internal standard in these analytical methods, most commonly employing gas chromatography-mass spectrometry (GC-MS). scispace.comnih.govresearchgate.net The addition of a known amount of 3-MCPD-d5 to a food sample at the beginning of the analytical process allows for the correction of any analyte loss during sample preparation and analysis, thereby ensuring the accuracy and reliability of the results. scispace.comresearchgate.net This approach has been validated through collaborative studies and is a cornerstone of official methods for the determination of 3-MCPD. scispace.comagriculturejournals.cz

Studies assessing dietary exposure in various populations rely on these accurate measurements. For instance, a study in Singapore estimated the total dietary exposure to 3-MCPD esters for the general population to be 0.982 µg/kg of body weight per day. mdpi.comresearchgate.net Such data is essential for regulatory bodies like the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) to establish and review tolerable daily intakes (TDIs). mdpi.comwho.int

Monitoring of Environmental Contamination and Migration (e.g., Food Contact Materials)

Analytical methods have been developed to determine the levels of 3-MCPD in these materials and to study its migration into food simulants. nih.govresearchgate.net These methods often utilize 3-MCPD-d5 as a surrogate internal standard to ensure the precision of the results. researchgate.net Research has shown that while 3-MCPD can be present in the paperboard matrix, migration through polyethylene-coated surfaces may be limited. nih.govresearchgate.net However, direct contact between food simulants and duplex paper has been shown to result in significant migration of 3-MCPD. researchgate.net

The ability to accurately monitor this migration is crucial for the food packaging industry to develop safer materials and for regulatory agencies to set limits for contaminants in food contact materials.

Development of Mitigation Strategies for 3-MCPD Contamination

The insights gained from research utilizing 3-MCPD-d5 are instrumental in developing effective strategies to reduce the formation of 3-MCPD and its esters in food products.

Research on Process Optimization in Food Production

The formation of 3-MCPD esters is closely linked to high-temperature processing of foods containing fat and salt, such as during the deodorization step in vegetable oil refining. derpharmachemica.commdpi.com Research has focused on understanding the mechanisms of formation to identify critical control points in the production process.

Studies have shown that the levels of precursors, such as diacylglycerols (DAGs) and chloride-containing compounds, play a significant role in the formation of 3-MCPD esters. mdpi.comovid-verband.de By using 3-MCPD-d5 as an internal standard, researchers can accurately quantify the impact of modifying processing parameters, such as temperature and time, on the final concentration of 3-MCPD esters. mdpi.com For example, research on palm oil deodorization has shown that while higher temperatures can lead to increased formation, optimizing the process can help mitigate this. mdpi.com This data-driven approach allows food producers to adjust their processes to minimize the formation of these contaminants without compromising product quality.

Enzymatic and Chemical Approaches for Reduction of 3-MCPD Levels

In addition to process optimization, researchers are exploring enzymatic and chemical methods to reduce 3-MCPD levels in food products. One promising approach involves the use of enzymes to convert 3-MCPD and its esters into harmless compounds like glycerol. researchgate.net Studies have described enzyme cascades that can achieve this conversion. researchgate.net

Chemical strategies are also being investigated. These include washing oils to remove chloride precursors and using certain additives that can inhibit the formation of 3-MCPD esters or promote their degradation. acs.orgnih.gov The effectiveness of these mitigation strategies is evaluated through precise analytical measurements, where 3-MCPD-d5 serves as a reliable internal standard to quantify the reduction in contaminant levels. acs.org

The ongoing research, underpinned by the use of stable isotope-labeled standards like this compound, is vital for continuously improving the safety of the global food supply.

Future Directions in 3 Chloro 1,2 Propanediol D5 Research

Emerging Analytical Challenges and Innovations

The accurate quantification of 3-chloro-1,2-propanediol (B139630) (3-MCPD) and its esters in complex matrices like food and biological samples presents ongoing analytical challenges. A primary difficulty is the co-elution of the target analyte with matrix constituents, which can interfere with detection and quantification. glsciences.eu Furthermore, the potential for the formation of additional 3-MCPD during sample preparation, particularly when chloride salts are used in extraction steps, can lead to an overestimation of the contaminant levels. glsciences.eu Ensuring the stability of the mass spectrometer is another challenge, as complex sample matrices can cause source contamination. glsciences.eu The need for sensitive methods is paramount, with regulatory bodies requiring low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (µg/kg) range. europa.eunih.gov

To address these challenges, significant innovations in analytical methodologies are emerging. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and robust technique for 3-MCPD analysis. europa.eunih.gov The use of deuterated internal standards like 3-Chloro-1,2-propanediol-d5 (3-MCPD-d5) is critical in these methods to ensure precision and accuracy by correcting for analyte loss during sample preparation and analysis. scispace.comresearchgate.netresearchgate.net Advanced techniques such as comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offer enhanced separation capabilities, helping to resolve the analyte from interfering matrix components. glsciences.eu Furthermore, the application of True Signal Deconvolution (TSD) with TOFMS allows for the mathematical separation of co-eluting compounds, such as the derivatized forms of 3-MCPD and its deuterated standard 3-MCPD-d5, enabling more reliable identification and quantification. glsciences.eu

Beyond chromatography, novel sensor technologies are being developed for rapid and on-site detection. One such innovation is the Molecularly Imprinted Nanochip Analytical System (MNAS), which utilizes a quartz crystal microbalance (QCM) sensor with a molecularly imprinted polymer (MIP) interface designed to selectively bind to 3-MCPD. chemistryviews.org This system allows for direct, derivatization-free quantitative analysis, significantly reducing analysis time and achieving a lower limit of detection (0.006 μM) compared to traditional GC-MS methods (2.2 μM). chemistryviews.org Such advancements represent a shift towards faster, more sensitive, and field-adaptable screening tools for food safety monitoring. chemistryviews.org

Table 1: Innovations in Analytical Methods for 3-MCPD Detection

Innovation Description Key Advantage(s)
GCxGC-TOFMS Comprehensive two-dimensional gas chromatography with a time-of-flight mass spectrometer. Enhanced separation of analyte from matrix interference. glsciences.eu
True Signal Deconvolution (TSD) A computational technique used with TOFMS to separate mass spectra of co-eluting compounds. Improves identification and quantification of analytes that overlap chromatographically with their internal standards. glsciences.eu
Molecularly Imprinted Nanochip Analytical System (MNAS) A sensor platform combining a molecularly imprinted polymer (MIP) with a quartz crystal microbalance (QCM). Enables rapid, on-site, and derivatization-free detection with high sensitivity. chemistryviews.org
Deuterated Internal Standards (e.g., 3-MCPD-d5) Isotopically labeled versions of the analyte used for quantification via isotope dilution. Corrects for analytical variability, improving accuracy and precision. scispace.comresearchgate.net

Advanced Isotopic Labeling Techniques for Comprehensive Metabolomics Applications

Isotopically labeled standards, particularly deuterated compounds like 3-MCPD-d5, are fundamental tools in metabolomics, a field that studies the complete set of small-molecule metabolites within a biological system. The primary role of 3-MCPD-d5 is as an internal standard for accurate quantification in isotope dilution mass spectrometry. cmes.org However, the principles of isotopic labeling extend far beyond simple quantification and are being applied in more advanced ways to trace the metabolic fate of compounds.

Advanced research is leveraging stable isotope labeling to unravel complex metabolic networks. nih.gov For instance, a novel approach known as Triple Labeling of Metabolites for Metabolome Analysis (TLEMMA) uses multiple, differently labeled precursors to trace the transformation of a specific molecule within a biological system. nih.gov By feeding an organism precursors with distinct isotopic "fingerprints" (e.g., labeled with deuterium (B1214612), ¹³C, and ¹⁵N), researchers can track the incorporation of these isotopes into downstream metabolites. nih.gov The unique isotopic patterns observed in the mass spectra of these metabolites greatly facilitate their identification and help to construct metabolic pathways. nih.gov

This multi-labeling strategy significantly reduces ambiguity in metabolite identification by drastically cutting down the number of false candidates from structural and positional isomers. nih.gov While direct application of a triple-labeling technique specifically for 3-MCPD-d5 is not yet widely documented, the methodology provides a powerful framework for future research. Such an approach could be used to comprehensively study the biotransformation of 3-MCPD in vivo. By administering a combination of unlabeled 3-MCPD, 3-MCPD-d5, and perhaps a ¹³C-labeled version, researchers could more definitively identify its metabolic products and understand the biochemical pathways involved in its detoxification or activation. This would provide deeper insights into its mechanisms of toxicity. nih.govnih.gov

Interdisciplinary Research Integrating Analytical Chemistry and Biological Sciences

The study of 3-MCPD and its deuterated analogue, 3-MCPD-d5, serves as a prime example of the synergy between analytical chemistry and biological sciences. Analytical methods utilizing 3-MCPD-d5 are crucial for providing the precise quantitative data needed to conduct meaningful toxicological and metabolic studies. researchgate.netresearchgate.net This interdisciplinary approach is essential for understanding the potential health risks associated with 3-MCPD exposure. nih.govnih.gov

In the biological sciences, researchers are focused on the toxicokinetics of 3-MCPD—how it is absorbed, distributed, metabolized, and excreted by the body. nih.govnih.gov To investigate this, animal studies are conducted where subjects are exposed to 3-MCPD, and subsequent levels of the compound and its metabolites are measured in biological matrices like blood and urine. nih.govresearchgate.net Analytical chemists develop and validate the highly sensitive methods required for these measurements, often using gas chromatography-mass spectrometry (GC-MS) with 3-MCPD-d5 as an internal standard to ensure accuracy at very low concentrations. researchgate.netresearchgate.net

Metabonomic studies represent a further integration of these fields. In one such study, rats were exposed to low doses of 3-MCPD over an extended period, and their urine was analyzed using ultrahigh-performance liquid chromatography-mass spectrometry (UPLC-Q-TOF-MS). nih.gov This approach allowed for the identification of early biomarkers of exposure, such as N-acetylneuraminic acid and gulonic acid, which changed significantly earlier than conventional biochemical parameters. nih.gov This demonstrates how advanced analytical techniques can provide sensitive, early indicators of biological effects, offering deeper insight into the toxic mechanisms of 3-MCPD and providing a scientific basis for health risk assessments. nih.gov The integration of these disciplines is critical for linking environmental or dietary exposure to biological outcomes and for establishing safe intake levels. europa.eu

Role of Deuterated Standards in Regulatory Science and Food Safety Assessments

Deuterated standards, with this compound being a key example, play an indispensable role in regulatory science and food safety. Their primary function is to serve as internal standards in analytical methods, which is crucial for achieving the accuracy and reliability required for regulatory enforcement and risk assessment. scispace.comresearchgate.net Food contaminants like 3-MCPD and its fatty acid esters are often present at trace levels in complex food matrices, making their accurate quantification challenging. europa.eu The isotope dilution method, which uses 3-MCPD-d5, is a gold-standard technique that corrects for the loss of the analyte during sample extraction and preparation, thereby minimizing analytical error. researchgate.netanalis.com.my

Regulatory bodies worldwide, including the European Union, have established maximum levels for 3-MCPD in certain food products like soy sauce and hydrolyzed vegetable protein to protect public health. europa.eueuropa.eu To enforce these regulations, official analytical methods are required. Organizations such as AOAC INTERNATIONAL have developed and validated methods, like AOAC Official Method 2000.01, which explicitly incorporate the use of a deuterated internal standard for the determination of 3-MCPD in foods. scispace.comresearchgate.net The validation of these methods through collaborative studies involving multiple laboratories ensures their robustness and transferability, which is essential for consistent regulatory oversight. scispace.com

The data generated using these reliable methods are fundamental to the risk assessment process conducted by food safety authorities like the European Food Safety Authority (EFSA). europa.eueuropa.eu EFSA evaluates the toxicity of substances like 3-MCPD and establishes a Tolerable Daily Intake (TDI). nih.goveuropa.eu Accurate occurrence data from food monitoring, made possible by methods using deuterated standards, is essential for estimating dietary exposure and determining whether current levels in the food supply pose a risk to consumers. nih.gov Therefore, 3-MCPD-d5 is a critical tool that underpins the entire framework of food safety, from method validation and regulatory compliance to comprehensive risk assessment.

Table 2: Role of 3-MCPD-d5 in Regulatory and Safety Frameworks

Application Area Function of 3-MCPD-d5 Importance
Analytical Method Validation Internal standard for isotope dilution. Ensures accuracy, precision, and robustness of quantitative methods (e.g., AOAC 2000.01). scispace.comresearchgate.net
Regulatory Compliance Enables accurate measurement of 3-MCPD levels in food products. Verifies that food products meet legally mandated maximum levels. europa.eu
Food Safety Risk Assessment Facilitates the generation of reliable data on contaminant occurrence in foods. Provides the high-quality exposure data needed by agencies like EFSA to establish safe intake levels (TDI). nih.goveuropa.eu
Collaborative Studies Used as a common reference point in inter-laboratory trials. Confirms method performance and ensures comparability of results across different labs. scispace.com

Standardization of Analytical Protocols for Global Harmonization and Comparability

The global nature of the food supply chain necessitates the standardization of analytical protocols for contaminants like 3-MCPD to ensure fair trade and protect consumer health worldwide. Harmonized methods ensure that results from different laboratories, regardless of their location, are reliable and comparable. europa.eu The use of this compound is a key component in many of these standardized protocols. europa.eu

Several international bodies are actively involved in developing and validating standard methods for the analysis of 3-MCPD and its esters. The American Oil Chemists’ Society (AOCS) and the International Organization for Standardization (ISO) have established official indirect methods, such as AOCS Cd 29a-13 and ISO 18363-1, which are widely used for analyzing edible oils and fats. These methods typically involve the cleavage of 3-MCPD from its esterified forms, derivatization, and subsequent quantification by GC-MS, with 3-MCPD-d5 used as an internal standard for accurate measurement. europa.eu

Collaborative studies are a cornerstone of the standardization process. These studies involve sending identical samples to multiple laboratories around the world to be analyzed using a prescribed method. scispace.comresearchgate.net The statistical analysis of the results helps to establish the method's performance characteristics, such as repeatability and reproducibility. scispace.com A successful collaborative study can lead to the adoption of the method as an official standard, such as by AOAC INTERNATIONAL. scispace.comaoac.org

Standardization goes beyond just the analytical technique itself; it also encompasses sample preparation, extraction procedures, and the use and concentration of internal standards like 3-MCPD-d5. europa.eucmes.org By prescribing these details, standard operating procedures (SOPs) minimize variability between labs. europa.eu This global harmonization is critical for creating a level playing field in international trade, preventing disputes over analytical results, and ensuring that food safety standards can be applied and verified consistently across borders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-1,2-propanediol-d5, and how do reaction conditions influence isotopic purity?

  • Methodology : Synthesis typically involves esterification of oleic acid with 3-chloro-1,2-propanediol followed by deuterium labeling. Enzymatic methods or chemical catalysts (e.g., solid-base catalysts like triethylamine) are used to optimize diacylglycerol formation. Isotopic purity is maintained by controlling reaction temperature (e.g., 60°C), pressure (0.20 MPa), and molar ratios (e.g., 1:8 for 3-chloro-1,2-propanediol to methylamine). Orthogonal testing and single-factor analysis help identify optimal conditions .

Q. How is this compound quantified in complex matrices like food or biological samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards is widely used. For oils, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution achieves detection limits of 0.010 mg/kg. Derivatization (e.g., heptafluorobutyryl agents) enhances sensitivity, particularly for trace amounts in aqueous matrices. Collaborative studies validate precision (RSD <15%) and reproducibility (HORRAT <1) across matrices .

Q. What are the key stability and handling considerations for this compound in laboratory settings?

  • Methodology : The compound is stable under standard storage (sealed containers, room temperature) but decomposes upon exposure to oxidizers, releasing CO/CO₂. Use inert atmospheres for reactions. Personal protective equipment (PPE) is mandatory due to suspected carcinogenicity and reproductive toxicity. Stability is confirmed via accelerated degradation studies and compatibility testing .

Advanced Research Questions

Q. How can researchers optimize reaction yields in enantioselective synthesis of this compound derivatives?

  • Methodology : Enzymatic resolution using Corynebacterium sp. strain N-1074 converts prochiral 1,3-dichloro-2-propanol to (R)-3-chloro-1,2-propanediol with >90% enantiomeric excess. Kinetic parameters (e.g., Vmax, Km) are determined via Michaelis-Menten models. Immobilized enzymes or flow reactors enhance scalability and reduce byproducts .

Q. What analytical challenges arise when detecting this compound esters in refined vegetable oils, and how are they resolved?

  • Methodology : Matrix interference from triglycerides necessitates solid-phase microextraction (SPME) or gel permeation chromatography (GPC) for cleanup. LC-MS/MS with Accucore VDX columns separates diesters (e.g., 3-MCPD-PP, 3-MCPD-OO) with recoveries of 60.1–94.0%. Isotope internal standards correct for ion suppression, validated via spike-recovery tests (RSD <13.54%) .

Q. How does this compound interact with lipid-metabolizing enzymes, and what are the implications for toxicity studies?

  • Methodology : The compound acts as a substrate for lipases and esterases, releasing free 3-MCPD in vivo. In vitro assays (e.g., Caco-2 cell models) quantify absorption rates and metabolic byproducts. Toxicity mechanisms (e.g., oxidative stress, DNA adduct formation) are elucidated via metabolomics (UPLC-MS) and transcriptomic profiling .

Q. How should researchers address contradictions in reported toxicological data for this compound?

  • Methodology : Discrepancies in carcinogenicity (e.g., B6C3F1 mice vs. rat models) are resolved by dose-response meta-analysis and species-specific metabolic profiling. Subchronic studies (90-day exposure) with histopathology and biomarker analysis (e.g., urinary metabolites) clarify NOAEL/LOAEL thresholds. Weight-of-evidence approaches prioritize data from OECD-compliant studies .

Q. What methodologies assess the environmental persistence of this compound and its degradation products?

  • Methodology : Hydrolysis kinetics (pH, temperature dependence) and photolysis (H2O2/UV) studies quantify half-lives in water/soil. OECD 301F ready biodegradability tests monitor CO2 evolution. Ecotoxicology assays (e.g., Daphnia magna LC50) evaluate aquatic toxicity, while QSAR models predict bioaccumulation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.